N-methylimidazo[1,2-a]pyridin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methylimidazo[1,2-a]pyridin-6-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a fused bicyclic system containing an imidazole ring and a pyridine ring, with a methyl group attached to the nitrogen atom and an amine group at the 6th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methylimidazo[1,2-a]pyridin-6-amine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine core. The reaction conditions typically involve the use of a strong acid catalyst, such as hydrochloric acid or sulfuric acid, and heating the reaction mixture to promote cyclization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters, such as temperature, pressure, and reactant concentrations, to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly important in industrial production .
Chemical Reactions Analysis
Types of Reactions
N-methylimidazo[1,2-a]pyridin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to form the corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides, can be used in the presence of a base like triethylamine or pyridine.
Major Products Formed
Oxidation: N-oxide derivatives
Reduction: Amine derivatives
Substitution: Substituted imidazo[1,2-a]pyridines with different functional groups
Scientific Research Applications
N-methylimidazo[1,2-a]pyridin-6-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: this compound derivatives are investigated for their potential as therapeutic agents in the treatment of various diseases, such as tuberculosis and cancer.
Industry: The compound is used in the development of new materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of N-methylimidazo[1,2-a]pyridin-6-amine involves its interaction with specific molecular targets and pathways. For example, in the context of its anticancer activity, the compound may inhibit key enzymes involved in cell proliferation and survival, such as phosphatidylinositol-3-kinase (PI3K) and Akt. This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells. Additionally, the compound may interfere with DNA replication and repair processes, further contributing to its cytotoxic effects .
Comparison with Similar Compounds
N-methylimidazo[1,2-a]pyridin-6-amine can be compared with other similar compounds, such as:
2-methylimidazo[1,2-a]pyridin-6-amine: Similar structure but with a methyl group at the 2nd position instead of the nitrogen atom.
7-methylimidazo[1,2-a]pyridin-6-amine: Similar structure but with a methyl group at the 7th position.
Imidazo[1,2-a]pyridine-3-carboxamides: These compounds have a carboxamide group at the 3rd position and exhibit different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity compared to other imidazo[1,2-a]pyridine derivatives .
Properties
Molecular Formula |
C8H9N3 |
---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
N-methylimidazo[1,2-a]pyridin-6-amine |
InChI |
InChI=1S/C8H9N3/c1-9-7-2-3-8-10-4-5-11(8)6-7/h2-6,9H,1H3 |
InChI Key |
PMYLGTDKOUGYMN-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CN2C=CN=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.